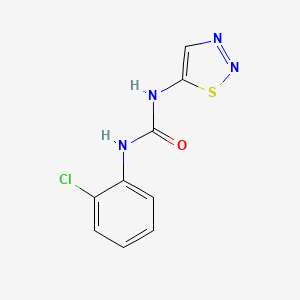![molecular formula C14H19BrO B14232984 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene CAS No. 594858-59-0](/img/structure/B14232984.png)
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethenyl group, and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of the ethenyl and isopropoxy groups through various organic reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to different products.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce aldehydes or ketones.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene exerts its effects involves interactions with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloropropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- 4-(3-Bromopropyl)-2-ethenyl-1-[(methyl)oxy]benzene
- 4-(3-Bromopropyl)-2-propenyl-1-[(propan-2-yl)oxy]benzene
Uniqueness
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromopropyl group allows for versatile substitution reactions, while the ethenyl group provides opportunities for addition and polymerization reactions. The isopropoxy group enhances the compound’s solubility and stability.
Propiedades
Número CAS |
594858-59-0 |
|---|---|
Fórmula molecular |
C14H19BrO |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-ethenyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-4-13-10-12(6-5-9-15)7-8-14(13)16-11(2)3/h4,7-8,10-11H,1,5-6,9H2,2-3H3 |
Clave InChI |
NMDGCPCGILDDDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)CCCBr)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
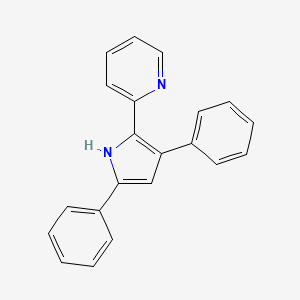
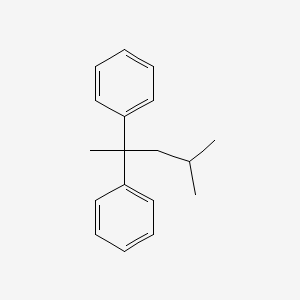
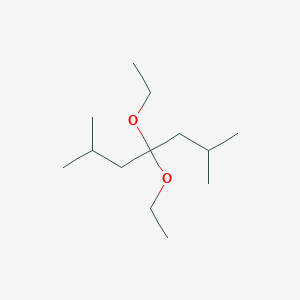


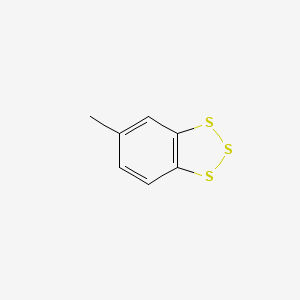
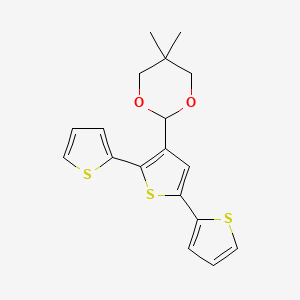
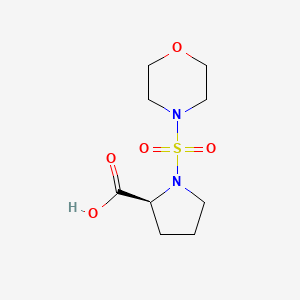
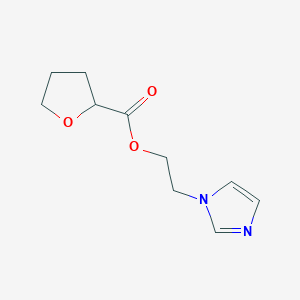
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
